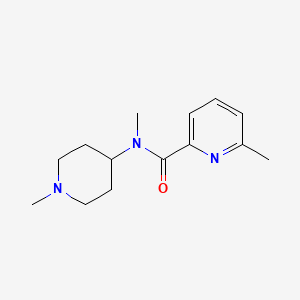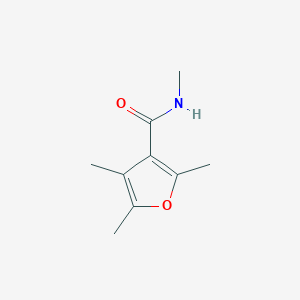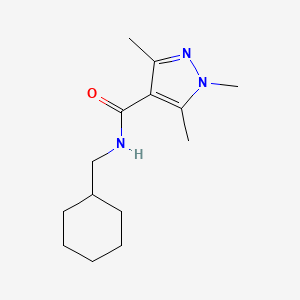
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as CTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMP is a pyrazole derivative that has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide involves the inhibition of the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This property makes this compound a potential candidate for the treatment of ADHD and other psychiatric disorders. In cancer research, this compound induces apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. In general, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and attention. In cancer research, this compound induces apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research.
However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can lead to adverse effects on cell viability and function. Additionally, the effects of this compound may vary depending on the type of cells used in the experiment, which can limit its applicability in certain research areas.
Orientations Futures
There are several future directions for the research on N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of this compound-based drugs for the treatment of ADHD and other psychiatric disorders. Another potential direction is the development of this compound-based anticancer drugs. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on different cell types. Finally, the development of new synthesis methods for this compound may lead to improved efficiency and cost-effectiveness.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound is relatively simple, and it has been extensively studied for its pharmacological properties. This compound has shown promising results in various scientific research studies, including in neuroscience and cancer research. However, further research is needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide involves several steps, including the reaction of cyclohexylmethylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through chromatography to obtain pure this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This property makes this compound a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This property makes this compound a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10-13(11(2)17(3)16-10)14(18)15-9-12-7-5-4-6-8-12/h12H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZDUXARLMDUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
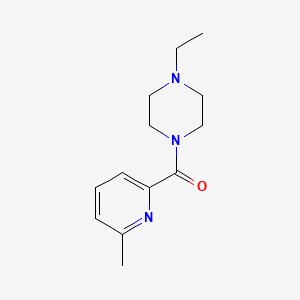
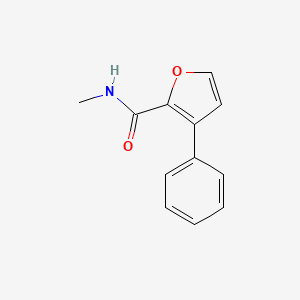

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
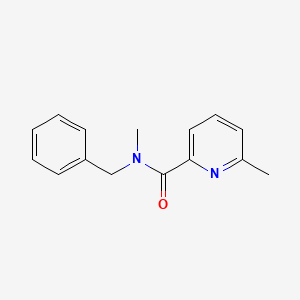
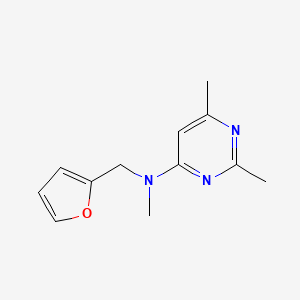
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
